molecular formula C12H12O B14751339 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- CAS No. 4705-93-5

1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl-

Cat. No.: B14751339
CAS No.: 4705-93-5
M. Wt: 172.22 g/mol
InChI Key: LBEMGESHWFWZTP-UHFFFAOYSA-N
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Description

1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of an epoxide group and two methyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- can be synthesized through several methods. One common approach involves the epoxidation of 1,4-dihydronaphthalene derivatives using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically proceeds at room temperature, yielding the desired epoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Ammonia (NH3), thiols (R-SH).

Major Products:

    Oxidation: Diols, hydroxy derivatives.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1,4-Dihydro-1,4-epoxynaphthalene
  • 1,4-Dihydronaphthalene-1,4-oxide
  • 1,4-Dihydronaphthalene-1,4-endo-oxide
  • 7-Oxabenzonorbornadiene

Uniqueness: 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- is unique due to the presence of two methyl groups at the 1 and 4 positions, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

CAS No.

4705-93-5

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1,8-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C12H12O/c1-11-7-8-12(2,13-11)10-6-4-3-5-9(10)11/h3-8H,1-2H3

InChI Key

LBEMGESHWFWZTP-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC(O1)(C3=CC=CC=C23)C

Origin of Product

United States

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